molecular formula C8H13NO2 B1404991 5-Aza-spiro[3.4]octane-2-carboxylic acid CAS No. 1363381-35-4

5-Aza-spiro[3.4]octane-2-carboxylic acid

Cat. No.: B1404991
CAS No.: 1363381-35-4
M. Wt: 155.19 g/mol
InChI Key: XONSSESEMDOJJO-UHFFFAOYSA-N
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Description

5-Aza-spiro[3.4]octane-2-carboxylic acid is a constrained bicyclic β-amino acid characterized by a spirocyclic framework integrating a nitrogen atom (aza) at position 5. This structure imposes unique conformational restrictions, making it valuable in medicinal chemistry for peptide backbone modifications and enzyme inhibition studies . The compound is often utilized as a building block in drug discovery, with derivatives such as its Boc-protected form (5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid, CAS 1363381-67-2) and hydrochloride salt (CID 132388280) being commercially available or discontinued . Key properties include:

  • Molecular formula (Boc-protected): C₁₃H₂₁NO₄
  • Molecular weight: 255.31 g/mol
  • Physical properties: Density 1.2 g/cm³, boiling point 392.1°C (predicted) .

Properties

IUPAC Name

5-azaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)6-4-8(5-6)2-1-3-9-8/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONSSESEMDOJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation Reactions

Annulation reactions are crucial for forming spiro rings. For compounds like 2-azaspiro[3.4]octane, researchers have developed multiple approaches involving the annulation of cyclopentane and four-membered rings. These strategies can be adapted for compounds with additional functional groups like carboxylic acids.

Carboxylation Methods

Direct carboxylation is a promising approach for introducing carboxylic acid groups into spiro structures. This method has been successfully applied to spiro-proline frameworks, demonstrating its potential for quick and efficient synthesis. However, the applicability of this method to 5-Aza-spiro[3.4]octane-2-carboxylic acid would depend on the specific reactivity of the starting materials.

Challenges and Considerations

  • Regioselectivity : Ensuring the carboxylic acid group is introduced at the correct position (C-2) can be challenging and may require careful selection of starting materials and reaction conditions.

  • Yield and Purity : Optimizing reaction conditions to achieve high yields and purity is crucial. This may involve extensive chromatographic purification.

Data and Research Findings

While specific data for this compound is limited, related compounds provide valuable insights:

Compound Synthesis Method Yield Notes
2-Azaspiro[3.4]octane Annulation reactions Variable Multiple approaches developed
5,5-Spiro-α-prolines Direct carboxylation 69-77% Efficient for certain substrates

Chemical Reactions Analysis

Types of Reactions

5-Aza-spiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

5-Aza-spiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of spirocyclic compounds on biological systems.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Aza-spiro[3.4]octane-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The nitrogen atom within the spiro ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets would depend on the context of its use, such as enzyme inhibition or receptor binding in medicinal applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogues

Oxygen- and Sulfur-Containing Spiro Derivatives

5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride Molecular formula: C₇H₁₁NO₃ Key features: Incorporates an oxygen atom (oxa) in the spiro ring, enhancing solubility. Predicted collision cross-section data suggest distinct conformational behavior compared to purely hydrocarbon spiro systems .

5-Thia-2-azaspiro[3.4]octane Derivatives Example: 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-1,1-dimethylethyl ester (CAS 1340481-83-5).

5,8-Dioxa-spiro[3.4]octane-2-carboxylic Acid

  • CAS : 1001907-64-7
  • Key features : Dual oxygen atoms in the spiro system may improve aqueous solubility and hydrogen-bonding capacity .
Stereochemical Variants
  • (4R)-2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid tert-butyl ester
    • CAS : 287401-42-7
    • Key features : Chiral spiro centers influence binding affinity in enantioselective synthesis .

Bicyclo[2.2.2]octane-Based Amino Acids

Compounds such as 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid (±)-5 and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-6 exhibit rigid bicyclic frameworks, distinct from spiro systems:

  • Melting points : Higher than spiro analogues (±)-5: 250–255°C; (±)-6: 255–260°C .
  • Synthesis: Achieved via diastereomeric salt resolution and hydrogenation, emphasizing their role as chiral β-amino acid scaffolds .
  • Stereochemical impact : Enantiomers of (±)-8 show optical rotations ([α]D²⁰ = ±46.5°), critical for asymmetric catalysis .

Functionalized Spiro Derivatives in Drug Discovery

  • Boc-protected variants (e.g., 5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid) are intermediates in peptide synthesis, offering improved stability and handling .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature(s)
5-Aza-spiro[3.4]octane-2-carboxylic acid (HCl) Not provided Not available Discontinued Spirocyclic β-amino acid
5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 N/A Boc protection enhances stability
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl C₇H₁₁NO₃ 173.17 (free acid) N/A Oxygen improves solubility
trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-6 C₉H₁₅NO₂ 169.22 255–260 Rigid bicyclic scaffold
5,8-Dioxa-spiro[3.4]octane-2-carboxylic acid Not provided Not available N/A Dual oxygen atoms for H-bonding

Biological Activity

5-Aza-spiro[3.4]octane-2-carboxylic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its unique spirocyclic structure and associated biological activities. This article will explore its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_8H13_{13}NO2_2 and a molecular weight of approximately 155.19 g/mol. The compound features a nitrogen atom within its spiro ring system, which contributes to its chemical reactivity and biological interactions .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, although specific mechanisms and efficacy against various strains require further investigation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Enzyme Inhibition : Its structure allows for interactions with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases.

The biological activity of this compound is thought to be mediated through:

  • Hydrogen Bonding : The nitrogen atom in the spiro structure can participate in hydrogen bonding with biological targets.
  • Receptor Binding : The carboxylic acid functional group may facilitate binding to various receptors, influencing physiological responses.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

  • Annulation Reactions : Common methods involve the annulation of cyclopentane or four-membered rings using specific reagents under controlled conditions.
  • Multicomponent Reactions : Recent advancements have introduced multicomponent reactions that improve yield and efficiency.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
5-Boc-5-Aza-spiro[3.4]octane-2-carboxylic acidC13_{13}H21_{21}NO4_4Contains a tert-butoxycarbonyl protecting group
5-Azaspiro[3.4]octane-2,5-dicarboxylic acidC10_{10}H15_{15}N2_2O4_4Features two carboxylic acid groups
5-Azaspiro[3.4]octane-2-carboxamideC8_8H14_{14}N2_2OContains an amide instead of a carboxylic acid group

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anti-inflammatory Research

In another case study focused on inflammatory models, this compound exhibited a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-Aza-spiro[3.4]octane-2-carboxylic acid and its intermediates?

Methodological Answer:
Synthesis typically involves cyclization and functional group protection. For example:

  • Step 1 : Prepare tert-butyl esters (e.g., 5-amino-2-azaspiro[3.4]octane-2-carboxylic acid tert-butyl ester) via Ru-catalyzed dehydrogenation of primary amines .
  • Step 2 : Deprotect the tert-butyl group under acidic conditions (e.g., TFA) to yield the free carboxylic acid.
  • Key Intermediate : 2-{[(tert-butoxy)carbonyl]amino}spiro[3.4]octane-2-carboxylic acid (CAS: 269.34) is a common precursor .
    Validation : Use NMR (¹H/¹³C) and LC-MS to confirm intermediates.

How can researchers purify this compound from reaction mixtures?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for high-purity isolation.
  • Recrystallization : Use polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove hydrophobic byproducts.
  • Note : Monitor for cis-trans isomerization during purification, as spiro compounds may form geometric isomers .

What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify spiro junction protons (δ 3.5–4.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm).
  • IR Spectroscopy : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H stretches (if amino groups are present).
  • X-ray Crystallography : Resolve spiro conformation and hydrogen-bonding networks, though crystallization may require co-crystallizing agents .

Advanced Research Questions

How does the aza group influence acidity compared to non-aza spiro analogs?

Methodological Answer:

  • Experimental pKa Determination : Perform potentiometric titration in water (25°C). For example, spiro[3.4]octane-2-carboxylic acid (non-aza) has a pKa ~4.2, while 5-aza derivatives are more acidic (pKa ~3.5–3.8) due to inductive effects from nitrogen .
  • Computational Modeling : Apply the Kirkwood-Westheimer electrostatic field model with ellipsoidal cavities to predict pKa. Compare deviations (<0.3 pH units) to assess model accuracy .

What strategies resolve cis-trans isomers of 5-Aza-spiro derivatives?

Methodological Answer:

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents.
  • Crystallography : Co-crystallize isomers with chiral resolving agents (e.g., L-proline derivatives).
  • Dynamic NMR : Detect isomerization barriers (ΔG‡) via variable-temperature ¹H NMR .

How can computational models predict pKa values for spiro compounds?

Methodological Answer:

  • Kirkwood-Westheimer Model : Input cavity dimensions (R = 3.0 Å for spherical; major/minor axes for ellipsoidal) and dipole orientations (θ = 45°–90°).
  • Limitations : Fails for highly flexible systems (e.g., 6-methylenespiro derivatives) due to cavity shape assumptions .

What isotopic labeling techniques study deuterium exchange in spiro compounds?

Methodological Answer:

  • Base-Catalyzed Exchange : Treat 5-Aza-spiro keto acids (e.g., 6a/6b) with D₂O/NaOD. Monitor C5/C7 deuteration via ²H NMR or mass spectrometry.
  • Kinetic Analysis : Calculate rate constants (k) to assess charge-dipole effects on exchange reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aza-spiro[3.4]octane-2-carboxylic acid
Reactant of Route 2
5-Aza-spiro[3.4]octane-2-carboxylic acid

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